6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
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Overview
Description
6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine typically involves the reaction of pyridine derivatives with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction proceeds via electrophilic substitution at the pyridine ring, followed by cyclization to form the dihydropyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyrano[2,3-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(chloromethyl)pyridine: Another chloromethylated pyridine derivative with similar reactivity.
3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine: A structurally related compound with a fused pyrrole ring.
Uniqueness
6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine is unique due to its fused dihydropyran ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
6-(chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
InChI |
InChI=1S/C9H10ClNO/c10-5-7-4-8-2-1-3-12-9(8)11-6-7/h4,6H,1-3,5H2 |
InChI Key |
DIDMFNBKIUDQGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=CC(=C2)CCl)OC1 |
Origin of Product |
United States |
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